2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties.
Preparation Methods
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- typically involves the reaction of 4-phenyl-1,5-benzodiazepin-2-one with ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl positions using reagents such as sodium hydride or lithium diisopropylamide (LDA), leading to the formation of various substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It has been explored as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system . Additionally, its photochemical properties involve excited-state intramolecular proton transfer (ESIPT) processes, contributing to its photoluminescent behavior .
Comparison with Similar Compounds
Similar compounds to 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- include:
Nitrazepam: Another benzodiazepine derivative, nitrazepam is used for its sedative and hypnotic effects.
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: This compound has been studied for its anticancer properties and serves as a structural analog.
The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-19-16-11-7-6-10-14(16)18-15(12-17(19)20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMKQKIZAXOKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425064 |
Source
|
Record name | 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78662-07-4 |
Source
|
Record name | 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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